6-Chloro-9-ethyl-8-methyl-9h-purine 6-Chloro-9-ethyl-8-methyl-9h-purine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16220468
InChI: InChI=1S/C8H9ClN4/c1-3-13-5(2)12-6-7(9)10-4-11-8(6)13/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol

6-Chloro-9-ethyl-8-methyl-9h-purine

CAS No.:

Cat. No.: VC16220468

Molecular Formula: C8H9ClN4

Molecular Weight: 196.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-9-ethyl-8-methyl-9h-purine -

Specification

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
IUPAC Name 6-chloro-9-ethyl-8-methylpurine
Standard InChI InChI=1S/C8H9ClN4/c1-3-13-5(2)12-6-7(9)10-4-11-8(6)13/h4H,3H2,1-2H3
Standard InChI Key MHGFRRCKBUUXGV-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NC2=C1N=CN=C2Cl)C

Introduction

Physicochemical Properties

The compound’s properties are inferred from structurally analogous purines described in literature and patents .

PropertyValue/Description
Molecular FormulaC₈H₁₀ClN₅
Molecular Weight211.65 g/mol
SolubilityLow water solubility; soluble in DMSO, DMF
Melting PointNot reported (similar chloropurines: 180–220°C)
StabilityStable under inert conditions; hygroscopic

The chlorine atom at position 6 increases polarity compared to non-halogenated purines, while the ethyl and methyl groups reduce aqueous solubility .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 6-Chloro-9-ethyl-8-methyl-9H-purine can be extrapolated from methods in Patent AU2013347539B2, which details purine derivatives with analogous substitutions .

Step 1: Construction of the Purine Core

  • Condensation Reaction: A pyrimidine precursor (e.g., 4,5-diaminopyrimidine) is cyclized with formic acid or triethyl orthoformate to form the imidazole ring.

  • Substituent Introduction:

    • Ethyl Group at N9: Alkylation using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃).

    • Methyl Group at C8: Directed metallation followed by methylation with methyl iodide .

Step 2: Chlorination at Position 6

Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux, a standard method for introducing chlorine at purine position 6 .

Example Reaction:

9-Ethyl-8-methylpurine+POCl3Δ6-Chloro-9-ethyl-8-methyl-9H-purine+H3PO4\text{9-Ethyl-8-methylpurine} + \text{POCl}_3 \xrightarrow{\Delta} \text{6-Chloro-9-ethyl-8-methyl-9H-purine} + \text{H}_3\text{PO}_4

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane).

  • Spectroscopic Data:

    • ¹H NMR: δ 1.4 (t, 3H, CH₂CH₃), δ 2.6 (s, 3H, C8-CH₃), δ 4.2 (q, 2H, N9-CH₂).

    • MS (ESI): m/z 212.1 [M+H]⁺ .

Research Findings and Pharmacological Significance

Structure-Activity Relationships (SAR)

  • N9 Substituents: Ethyl groups optimize hydrophobic interactions in PI3Kδ’s affinity pocket .

  • C8 Methyl: Reduces steric hindrance compared to bulkier groups, improving solubility.

  • C6 Chlorine: Enhances electrophilicity, facilitating covalent binding in some kinase targets.

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